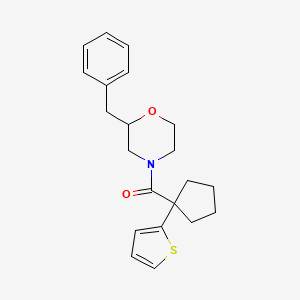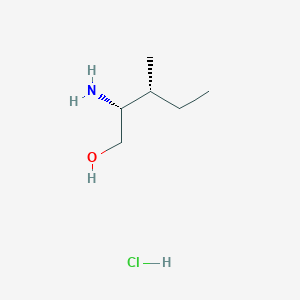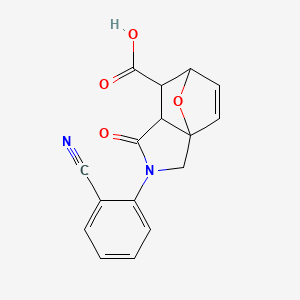![molecular formula C12H11Cl2N3S B2899179 5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine CAS No. 343375-76-8](/img/structure/B2899179.png)
5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine is a synthetic organic compound belonging to the pyrimidine family It is characterized by the presence of chlorine atoms, a benzyl sulfanyl group, and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl chloride and 6-methyl-2-pyrimidinamine.
Nucleophilic Substitution: 2-Chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 6-methyl-2-pyrimidinamine in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the intermediate 4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine.
Chlorination: The intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position of the pyrimidine ring, yielding the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the sulfanyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified sulfanyl groups.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine: Lacks the chlorine atom at the 5-position.
5-Chloro-6-methyl-2-pyrimidinamine: Lacks the benzyl sulfanyl group.
5-Chloro-4-[(2-methylbenzyl)sulfanyl]-6-methyl-2-pyrimidinamine: Has a methyl group instead of a chlorine atom on the benzyl ring.
Uniqueness
5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine is unique due to the presence of both chlorine atoms and the benzyl sulfanyl group, which confer specific chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-4-[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3S/c1-7-10(14)11(17-12(15)16-7)18-6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEPFYSOVIHKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)SCC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-Cyano-2-[(pyridin-4-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B2899096.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2899099.png)
![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/new.no-structure.jpg)
![2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2899103.png)
![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)
![2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)

![2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)
![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)

![5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2899116.png)
![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)

